9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
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Overview
Description
9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The key steps include:
Formation of the pyrimidine ring: This can be achieved by reacting 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine with appropriate reagents.
Piperazine ring formation: The piperazine ring is introduced through nucleophilic substitution reactions.
Purine core synthesis: The purine core is synthesized through cyclization reactions involving formamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the nitrogen-containing rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated reagents and strong bases like sodium hydride.
Major Products
The major products depend on the specific reaction conditions but can include various substituted purines and pyrimidines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology
In biological research, it is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved include signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-morpholin-4-yl-9H-purine: This compound shares a similar purine core but lacks the additional substituents found in 9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine.
2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine: This compound is a precursor in the synthesis of the target compound and shares the pyrimidine ring structure.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C19H25N9O |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[2-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H25N9O/c1-14-23-15(11-16(24-14)27-7-9-29-10-8-27)26-3-5-28(6-4-26)19-17-18(20-12-21-19)25(2)13-22-17/h11-13H,3-10H2,1-2H3 |
InChI Key |
IBJVDEQGEXBTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Origin of Product |
United States |
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